N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with an ethyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide group is further linked to a 3,5-dimethoxyphenyl ring, which contributes to its electronic and steric profile.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-4-21-17(23)16-14(5-6-26-16)20-18(21)27-10-15(22)19-11-7-12(24-2)9-13(8-11)25-3/h5-9H,4,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSIMZFDHVVVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core linked to an acetamide group. Its molecular formula is , with a molecular weight of 481.6 g/mol. The presence of methoxy and ethyl groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1207003-37-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can bind to various receptors, potentially modulating signal transduction pathways that influence cell behavior.
- Protein Interaction Disruption : By interfering with protein-protein interactions, the compound may alter the stability of protein complexes critical for cellular function.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro experiments demonstrated that the compound significantly reduced viability in various cancer cell lines (e.g., breast and lung cancer), suggesting it may induce apoptosis through caspase activation pathways .
- Multicellular Spheroid Models : Research utilizing multicellular spheroids showed enhanced efficacy against solid tumors compared to traditional monolayer cultures, indicating its potential for targeting tumor microenvironments .
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- COVID-19 Research : In silico studies indicated that it could disrupt the interaction between the SARS-CoV-2 spike protein and ACE2 receptor, which is crucial for viral entry into host cells . Molecular dynamics simulations suggested favorable binding conformations that could inhibit viral propagation.
Study 1: Anticancer Screening
A study published in Scientific Reports focused on screening a library of compounds for anticancer activity. This compound emerged as a promising candidate due to its potent cytotoxic effects against multiple cancer cell lines .
Study 2: COVID-19 Inhibition
In another study addressing COVID-19 progression, researchers explored multi-drug therapies where this compound was identified as a potential inhibitor of key viral proteins involved in infection and replication processes .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with a thienopyrimidine core can exhibit significant anticancer properties.
Mechanisms of Action :
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in various cancer cell lines. For instance, studies have reported that derivatives can inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .
Case Study :
A study involving acute biphenotypic leukemia MV4-11 cells demonstrated that a structurally similar compound significantly inhibited growth by down-regulating phospho-extracellular signal-regulated kinase 1/2 (ERK1/2) levels .
Antimicrobial Activity
Thienopyrimidine derivatives have also been noted for their antimicrobial properties.
Mechanisms of Action :
- Disruption of Cellular Processes : The antimicrobial activity is typically attributed to the disruption of essential cellular processes in bacteria and fungi.
Research Findings :
In vitro studies have shown that derivatives exhibit significant activity against various bacterial strains and fungi. Minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in critical cellular pathways.
Potential Targets :
Research suggests that similar compounds can interact with enzymes that regulate metabolic processes or cellular signaling pathways.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Modifications in Heterocyclic Cores
Key Observations :
Physicochemical and Spectral Properties
Analysis :
Pharmacological Implications (Inferred)
- Electron-Donating vs. Withdrawing Groups : The 3,5-dimethoxyphenyl group may enhance lipophilicity and passive diffusion compared to halogenated analogs , though this could increase metabolic oxidation.
Q & A
Q. What statistical frameworks are robust for analyzing dose-response synergies in combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
